molecular formula C19H26O3 B7800135 S-Bioallethrin CAS No. 482370-76-3

S-Bioallethrin

Cat. No.: B7800135
CAS No.: 482370-76-3
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-PVAVHDDUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: S-Bioallethrin is synthesized through a series of chemical reactions involving the cyclopropanation of chrysanthemic acid derivatives. The key steps include the formation of the cyclopropane ring and the subsequent esterification with alcohols . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of advanced chemical reactors and purification techniques to obtain the desired stereoisomer in high purity .

Properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVAOQKBXKSDMS-PVAVHDDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Record name D-TRANS-ALLETHRIN
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Record name S-BIOALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Source PubChem
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DSSTOX Substance ID

DTXSID2039336
Record name S-Bioallethrin
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin., YELLOW VISCOUS LIQUID.
Record name D-TRANS-ALLETHRIN
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Record name S-BIOALLETHRIN
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Flash Point

~120 °C
Record name S-BIOALLETHRIN
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Solubility

Solubility in water: none
Record name S-BIOALLETHRIN
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Density

Relative density (water = 1): 0.98
Record name S-BIOALLETHRIN
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CAS No.

28434-00-6; 28057-48-9(replacedby28434-00-6), 28434-00-6, 3972-20-1
Record name D-TRANS-ALLETHRIN
Source CAMEO Chemicals
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Record name (+)-trans-Allethrin
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Record name alpha-dl-trans-Allethrin
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Record name S-Bioallethrin
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Record name S-Bioallethrin
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Record name BIOALLETHRIN, (S)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-BIOALLETHRIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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